3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol is a deuterated derivative of hydroxyethylbenzene diol This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen The deuterium atoms are located at the 3, 4, and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol typically involves the deuteration of hydroxyethylbenzene diol. One common method is the reduction of deuterated hydroxybenzaldehyde using deuterated reducing agents. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product, ensuring that the deuterium atoms are correctly positioned on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the hydroxyethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include deuterated quinones, reduced hydroxyethyl derivatives, and substituted benzene derivatives.
Scientific Research Applications
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include antioxidant defense mechanisms and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylethanol: A non-deuterated analog with similar chemical structure but different isotopic composition.
Hydroxyethylbenzene diol: The non-deuterated parent compound.
Deuterated hydroxybenzaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol lies in its deuterium substitution, which imparts distinct physicochemical properties. These properties include increased metabolic stability and altered reaction kinetics, making it valuable for research and industrial applications.
Properties
IUPAC Name |
3,4,6-trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-FYFKOAPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCO)[2H])O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.